1-(2-Chloroethylsulfonyl)pentane
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Overview
Description
1-(2-Chloroethylsulfonyl)pentane is an organic compound with the molecular formula C7H15ClO2S. This compound is characterized by the presence of a chloroethylsulfonyl group attached to a pentane chain. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethylsulfonyl)pentane can be synthesized through the reaction of pentane with 2-chloroethanesulfonyl chloride. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the substitution reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethylsulfonyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation-reduction reactions.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids or sulfonates.
Reduction Reactions: Products include sulfides or thiols.
Scientific Research Applications
1-(2-Chloroethylsulfonyl)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethylsulfonyl)pentane involves its ability to act as an electrophile in chemical reactions. The chloroethylsulfonyl group can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 1-(2-Chloroethylsulfonyl)propane
- 1-(2-Chloroethylsulfonyl)butane
- 1-(2-Chloroethylsulfonyl)hexane
Comparison: 1-(2-Chloroethylsulfonyl)pentane is unique due to its specific chain length and the presence of the chloroethylsulfonyl group. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications.
Properties
IUPAC Name |
1-(2-chloroethylsulfonyl)pentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2S/c1-2-3-4-6-11(9,10)7-5-8/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLZQUCKEGCPPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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